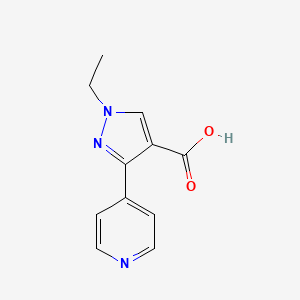

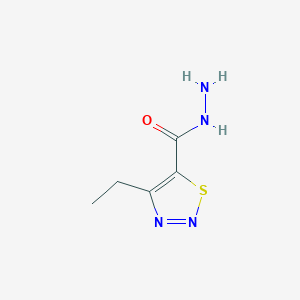

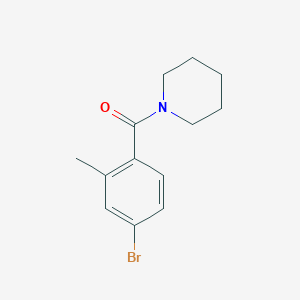

![molecular formula C11H13NO4 B1465456 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid CAS No. 1218427-39-4](/img/structure/B1465456.png)

2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

概要

説明

Synthesis Analysis

The compound can be synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of the compound was established by interpretation of 1H NMR, 13C NMR and Mass spectral data recorded after purification .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . It has also been used in the synthesis of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .Physical And Chemical Properties Analysis

The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs . It is soluble in water and highly soluble in ethanol and acetone .科学的研究の応用

Synthesis and Antibacterial Activity

- Researchers have synthesized 1,4-benzoxazine and benzothiazine analogues, including compounds structurally related to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid, demonstrating significant antibacterial activity against strains such as E. coli, Staphylococcus aureus, and others. These studies indicate the potential of such compounds in developing new antibacterial agents (Kadian et al., 2012); (Kalekar et al., 2011).

Antitumor Agents

- Derivatives of the compound, specifically in the benzo[dithiazepin-4-ylidene]acetic acid family, have been synthesized and evaluated for in vitro antitumor activity. Some compounds exhibited high activity against human tumor cell lines, highlighting their potential as antitumor agents (Brzozowski et al., 2008).

Electrochromic Materials

- The donor-acceptor approach in the synthesis of electrochromic materials, involving structures related to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid, has led to the development of a black polymer electrochrome. This material exhibits a significant change in transmittance and excellent stability, making it a promising candidate for electrochromic devices (İçli et al., 2010).

Natural Product Synthesis

- Research into the synthesis of natural products, such as lichen depsidones, involves compounds with structural similarities to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid. These studies contribute to our understanding of natural product chemistry and the potential for discovering new bioactive compounds (Elix et al., 1987).

Novel Synthetic Methods

- Innovations in synthetic chemistry have led to the development of new methods for synthesizing diverse derivatives of 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid. These methods enable the creation of compounds with potential applications in pharmacology, materials science, and as research tools (Mamedov et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, suggesting that multiple pathways could be affected .

Result of Action

Similar compounds have shown significant antioxidant and antitumor activities .

特性

IUPAC Name |

2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWQHUBTJJTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(C(=O)O)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

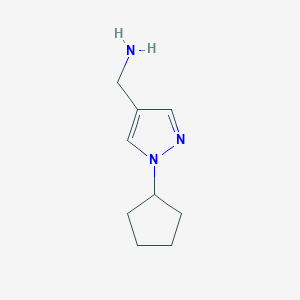

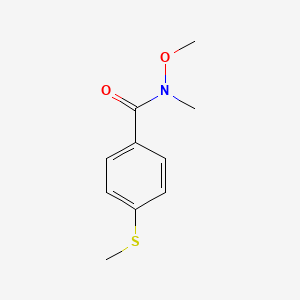

![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)

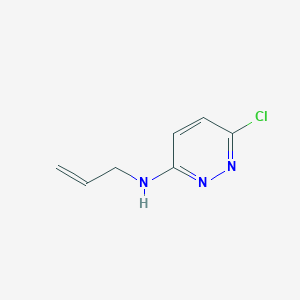

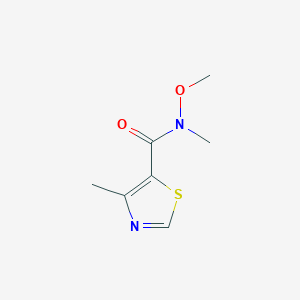

![3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid](/img/structure/B1465386.png)

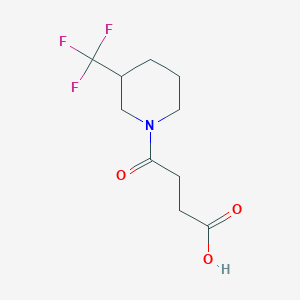

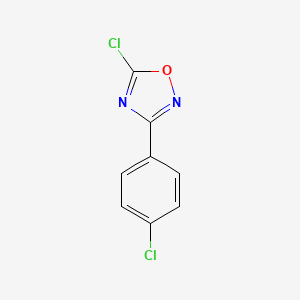

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1465391.png)